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molecular formula C10H8F3N3O2 B8385546 Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

Ethyl 7-(trifluoromethyl)imidazo[1,2-a]pyrimidine-3-carboxylate

Cat. No. B8385546
M. Wt: 259.18 g/mol
InChI Key: FOUYOMSYNZVZNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07030128B2

Procedure details

A mixture of 2-amino-4-trifluoromethylpyrimidine (2.0 g, 12.2 mmol) and N,N-dimethylformamide dimethyl acetal (1.79 ml, 13.5 mmol) in toluene (50 ml) was heated at reflux for 1 h and then concentrated under reduced pressure. The resulting formamide was treated with ethyl bromoacetate (1.49 ml, 13.4 mmol) in toluene (60 ml) at reflux for 12 h and then concentrated under reduced pressure. The product was treated with saturated sodium hydrogencarbonate solution (50 ml) and extracted with EtOAc (3×50 ml). The combined organic extracts were washed with brine (50 ml), dried (MgSO4) and then concentrated while dry loading onto silica. Subsequent purification by column chromatography on silica using diethyl ether gave ethyl 7-trifluoromethylimidazo[1,2-α]pyrimidine-3-carboxylate (2.01 g, 64%): δH (360 MHz, CDCl3) δ 1.45 (3H, t, J 7.1), 4.47 (2H, q, J 7.1), 7.44 (1H, d, J 7.1), 8.60 (1H, s), 9.77 (1H, d, J 7.1); m/z (ES+) 347 (M++H).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
1.79 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1.49 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[N:7]=[C:6]([C:8]([F:11])([F:10])[F:9])[CH:5]=[CH:4][N:3]=1.[CH3:12]OC(OC)N(C)C.C(N)=O.Br[CH2:24][C:25]([O:27][CH2:28][CH3:29])=[O:26]>C1(C)C=CC=CC=1>[F:10][C:8]([F:11])([F:9])[C:6]1[CH:5]=[CH:4][N:3]2[C:24]([C:25]([O:27][CH2:28][CH3:29])=[O:26])=[CH:12][N:1]=[C:2]2[N:7]=1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
NC1=NC=CC(=N1)C(F)(F)F
Name
Quantity
1.79 mL
Type
reactant
Smiles
COC(N(C)C)OC
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)N
Name
Quantity
1.49 mL
Type
reactant
Smiles
BrCC(=O)OCC
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 1 h
Duration
1 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The product was treated with saturated sodium hydrogencarbonate solution (50 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (3×50 ml)
WASH
Type
WASH
Details
The combined organic extracts were washed with brine (50 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
while dry loading onto silica
CUSTOM
Type
CUSTOM
Details
Subsequent purification by column chromatography on silica

Outcomes

Product
Name
Type
product
Smiles
FC(C1=NC=2N(C=C1)C(=CN2)C(=O)OCC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.01 g
YIELD: PERCENTYIELD 64%
YIELD: CALCULATEDPERCENTYIELD 63.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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